![molecular formula C33H21NO6S2 B586417 (6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate CAS No. 1352750-34-5](/img/structure/B586417.png)
(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry, including a spirocyclic system (a type of cyclic compound where two rings share a single atom), a benzofuran moiety (a type of heterocyclic compound consisting of fused benzene and furan rings), and a benzoate ester group. These structural features suggest that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The spirocyclic system, benzofuran moiety, and benzoate ester group all contribute to this complexity. These groups are likely to influence the compound’s conformation and stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group might make it more polar and potentially increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Corrosion Inhibition
(Arrousse et al., 2021) discussed the synthesis of related compounds, including methyl and ethyl esters derived from xanthenes. These compounds were found to inhibit the corrosion of mild steel in acidic media, demonstrating their potential as effective corrosion inhibitors.
Pharmacological Activities
A study by (Makkar & Chakraborty, 2018) explored furanyl compounds derived from red seaweed, which are structurally similar to the compound . These derivatives exhibited significant anti-inflammatory and antioxidative effects in various in vitro models, highlighting their potential pharmacological applications.
Chemosensor Development
(Bao et al., 2015) synthesized a Rhodamine B derivative for developing a chemosensor. This compound showed high sensitivity and selectivity toward aluminum ions (Al3+), suggesting its application in detecting metal ions in various environments.
Antiulcer Agents
The synthesis and antiulcer activities of derivatives of 3-oxospiro[benzofuran-2(3H),1'-cyclopropan] were examined by (Kitazawa et al., 1989). These derivatives showed potent antiulcer activities, indicating their potential as therapeutic agents for ulcer treatment.
Anti-HIV Activity
(Omolo et al., 2012) isolated compounds from Pyrenacantha kaurabassana, including new anti-HIV xanthones. These compounds demonstrated moderate anti-HIV activity, suggesting their possible use in HIV treatment.
Mechanism of Action
Target of Action
The primary target of this compound is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase. By interacting with CDK2, the compound can potentially influence cell proliferation and growth.
Mode of Action
Molecular docking simulation studies suggest that the compound binds to the active site of cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle progression, particularly affecting the transition from the G1 phase to the S phase.
Biochemical Pathways
The interaction of the compound with CDK2 affects the cell cycle regulation pathway. CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cells from entering the S phase from the G1 phase . This can have downstream effects on cellular proliferation and growth.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve alterations in cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This can lead to a reduction in cellular proliferation and growth, which could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by uncontrolled cell growth.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21NO6S2/c1-37-20-13-15-25-27(18-20)39-28-19-21(14-16-26(28)33(25)24-10-4-2-8-22(24)32(36)40-33)38-31(35)23-9-3-5-11-29(23)41-42-30-12-6-7-17-34-30/h2-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQAUGSGQUCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)C7=CC=CC=C7C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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